2-(2-Bromophenyl)-2-fluoropropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-2-fluoropropan-1-ol is an organic compound that features both bromine and fluorine atoms attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-2-fluoropropan-1-ol can be achieved through several methods. One common approach involves the bromination of a suitable precursor, followed by fluorination. For example, starting with 2-bromophenylpropan-1-ol, a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can be used to introduce the fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-2-fluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2-Bromophenyl)-2-fluoropropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Bromophenyl)-2-fluoropropan-1-ol exerts its effects involves interactions with various molecular targets. The presence of both bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)propan-1-ol: Lacks the fluorine atom, which can affect its chemical properties and reactivity.
2-(2-Fluorophenyl)propan-1-ol:
2-(2-Chlorophenyl)-2-fluoropropan-1-ol: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior.
Uniqueness
The unique combination of bromine and fluorine atoms in 2-(2-Bromophenyl)-2-fluoropropan-1-ol imparts distinct chemical properties that can be advantageous in various applications. The presence of these halogens can enhance the compound’s stability, reactivity, and potential biological activity.
Properties
Molecular Formula |
C9H10BrFO |
---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
2-(2-bromophenyl)-2-fluoropropan-1-ol |
InChI |
InChI=1S/C9H10BrFO/c1-9(11,6-12)7-4-2-3-5-8(7)10/h2-5,12H,6H2,1H3 |
InChI Key |
MWAOVCUXRCYKQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.